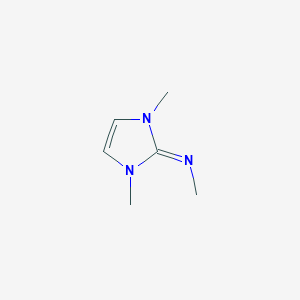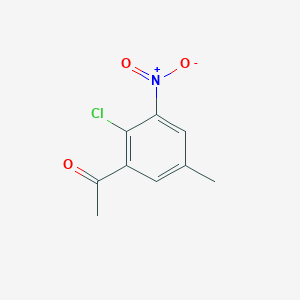
6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a triazine ring substituted with an aminoethyl group and a trimethoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and an amine.
Substitution with Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the triazine ring.
Introduction of Trimethoxyphenyl Group: The trimethoxyphenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting microtubules and disrupting cell division.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine involves its interaction with molecular targets such as microtubules. The compound binds to the colchicine binding site on tubulin, leading to microtubule destabilization and disruption of mitotic spindle formation . This results in cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Triazine-based compounds: Other triazine derivatives with different substituents can have comparable chemical properties and applications.
Uniqueness
6-((1S)-1-Aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is unique due to its specific combination of the aminoethyl and trimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
774460-88-7 |
|---|---|
Molecular Formula |
C14H19N5O3 |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
6-[(1S)-1-aminoethyl]-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C14H19N5O3/c1-8(15)10-7-16-14(19-18-10)17-9-5-11(20-2)13(22-4)12(6-9)21-3/h5-8H,15H2,1-4H3,(H,16,17,19)/t8-/m0/s1 |
InChI Key |
BXYVANSPHDUABZ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C(N=N1)NC2=CC(=C(C(=C2)OC)OC)OC)N |
Canonical SMILES |
CC(C1=CN=C(N=N1)NC2=CC(=C(C(=C2)OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



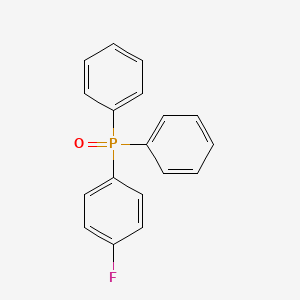
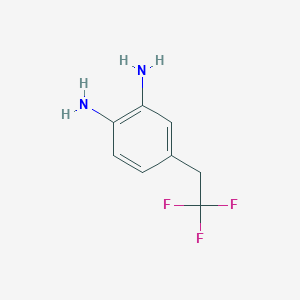
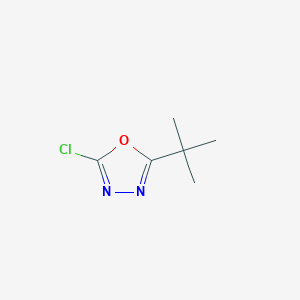
![Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium](/img/structure/B13112654.png)

![4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid](/img/structure/B13112662.png)

![4-Chloro-2-methyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3(2H)-one](/img/structure/B13112674.png)
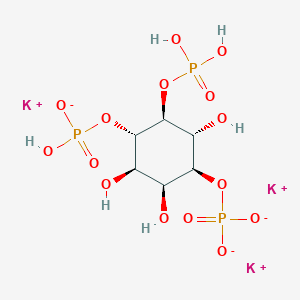
![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)
